Product packaging for Alteplase(Cat. No.:CAS No. 105857-23-6)

Alteplase

Katalognummer: B1167726
CAS-Nummer: 105857-23-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Alteplase, also known as recombinant tissue plasminogen activator (rt-PA), is a thrombolytic glycoprotein of 527 amino acids produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells . Its primary research value lies in its highly specific mechanism of action; it binds to fibrin within a thrombus and converts clot-bound plasminogen into the active enzyme plasmin . This fibrin-dependent activity initiates localized fibrinolysis, leading to the degradation of the fibrin matrix and dissolution of the clot, with limited systemic activation of the fibrinolytic system . This makes it an indispensable tool for studying models of acute ischemic stroke, myocardial infarction, and pulmonary embolism . This compound is cleared rapidly from plasma, primarily by the liver, with a short initial half-life of less than 5 minutes, allowing for precise experimental control . Researchers utilize this reagent to investigate pathways of vascular biology, restore blood flow in experimental models, and develop novel therapeutic approaches for thromboembolic diseases . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Eigenschaften

CAS-Nummer

105857-23-6

Molekularformel

C19H20O5

Herkunft des Produkts

United States

Molecular Architecture and Domain Organization of Alteplase

Primary Amino Acid Sequence Analysis and Characterization

Alteplase is a purified glycoprotein (B1211001) of 527 residues. The amino acid sequence analysis has been critical in understanding its structure and potential post-translational modifications like glycosylation and disulfide bridges. Recombinant this compound is typically expressed in Chinese hamster ovary (CHO) cells, and its primary structure has been extensively characterized using techniques like LC-MS analysis of enzymatic digestion products. This analysis confirms the amino acid sequence and the presence of disulfide linkages.

Higher-Order Structural Elucidation Challenges and Current Understanding

While the primary structure of this compound is well-characterized, the complete higher-order three-dimensional structure has not been fully elucidated. Challenges exist in obtaining high-resolution structures for the entire molecule. However, understanding of the higher-order structure is aided by in silico predictions based on low-resolution structures and homology modeling, particularly for variants like reteplase (B1178584). These approaches help in estimating the impact of domain deletions or modifications on catalytic activity and fibrin (B1330869) enhancement. The molecule's conformation is maintained by 17 disulfide bridges.

Functional Domain Analysis and Inter-Domain Interactions

The five domains of this compound contribute specific functions and interact with each other and with other molecules, notably fibrin and various receptors. These interactions are key to its fibrinolytic activity and other biological roles.

Finger (F) Domain Contributions

The Finger domain, located at the N-terminus (residues 4–50), is homologous to the first domain of fibronectin. This domain plays a significant role in the binding of this compound to fibrin, which is essential for stimulating its activity. The F domain contains a patch of charged residues that contribute to its interactions. Along with the EGF domain, the Finger domain is also involved in the fast clearance of this compound by hepatocytes, interacting with the low-density lipoprotein receptor-related protein 1 (LRP1). In the brain, the Finger domain's interaction with LRPs is linked to blood-brain barrier crossing, astrocytic clearance, and microglial activation.

Epidermal Growth Factor-like (EGF) Domain Characteristics

The Epidermal Growth Factor-like (EGF) domain (residues 50–87) is homologous to human and murine EGF. EGF domains are typically 30–40 amino acids stabilized by three disulfide bonds. They are extracellular protein modules involved in diverse functions, including intercellular signaling. The EGF domain in this compound is involved in hepatic clearance alongside the Finger domain. It has also been shown to activate the EGF receptor and is subject to O-fucosylation at Thr61. Structurally, EGF-like domains consist of two beta-sheets.

Kringle Domains (K1 and K2) Structure-Function Relationships

This compound contains two Kringle domains, K1 (residues 87–176) and K2 (residues 176–256). Kringle domains are also found in plasminogen and contain lysine (B10760008) binding sites. These domains are crucial for binding to fibrin and other lysine-containing substrates. The K2 domain, in particular, plays a crucial role in the stimulation of proteolytic activity by fibrin and contains a negatively charged lysine binding site around Asp236. While both K1 and K2 can facilitate fibrin binding, some studies suggest K2 is less involved than initially thought based on mutagenetic analysis. The K1 domain binds to the mannose receptor (MR) in liver cells via a high-mannose oligosaccharide linked to Asn117, influencing tPA uptake. The K2 domain is also implicated in binding to cytokeratin-8 and endothelial cell surface sites.

Serine Protease (P) Domain Catalytic Core

The Serine Protease (P) domain (residues 276–527) is the catalytic core of this compound and is responsible for its enzymatic activity. This domain is located in the light chain of the two-chain form of this compound. The catalytic triad (B1167595), essential for cleaving the Arg561-Val562 bond in plasminogen to form active plasmin, is constituted by Histidine 322, Asparagine 371, and Serine 478. The protease domain's activity is significantly increased (100 to 1000-fold) when this compound is bound to fibrin due to increased affinity for plasminogen.

Here is a summary of the domains and their approximate amino acid ranges:

DomainApproximate Amino Acid Range
Finger (F)4–50
EGF-like (E)50–87
Kringle 1 (K1)87–176
Kringle 2 (K2)176–256
Serine Protease (P)276–527

Conformational Dynamics and Allosteric Modulation within the this compound Molecule

The function of this compound is not solely determined by its static structure but also by its dynamic conformational states and how these are influenced by interactions with other molecules, a concept known as allosteric modulation. The catalytic activity of this compound is regulated by a dynamic conformational equilibrium within its activation domain. This equilibrium influences the binding of plasminogen.

Fibrin plays a critical role in the allosteric activation of this compound. In the absence of fibrin, the conversion of plasminogen to plasmin by this compound is limited. However, upon binding to fibrin, this compound undergoes conformational changes that significantly enhance its catalytic efficiency towards plasminogen. This fibrin-stimulated activation is a key mechanism ensuring that plasmin generation is localized to the site of the clot, thereby minimizing systemic activation of plasminogen and reducing the risk of bleeding complications. The binding of both this compound and plasminogen to fibrin brings them into close proximity and induces conformational changes in both molecules that further promote their interaction.

The Serine Protease domain, while containing the active site, is subject to regulation by the other domains and their interactions. The transition between single-chain and two-chain forms also impacts the protein's dynamics and activity, with some functions being specific to the single-chain form.

Research into the conformational dynamics of proteins like this compound often involves techniques such as molecular dynamics simulations, which can provide insights into the flexibility and movement of different domains and how these dynamics change upon binding to ligands or interacting with other proteins. Studies on variants of tPA, such as reteplase which lacks certain domains, have demonstrated how the presence or absence of specific domains influences fibrin binding affinity and catalytic efficiency, highlighting the interconnectedness of the domains and their dynamic interplay. For instance, the deletion of the Finger domain in reteplase significantly reduces its fibrin binding compared to this compound, although the Kringle 2 domain still contributes to fibrin interaction.

Allosteric modulation in the context of this compound primarily refers to the enhancement of its catalytic activity upon binding to fibrin at a site distinct from the active site where plasminogen is cleaved. This allosteric effect ensures the fibrin specificity of this compound's thrombolytic action.

Biochemical Mechanism of Action of Alteplase

Plasminogen Activation Cascade at the Molecular Level

Alteplase acts as a serine protease that directly cleaves the zymogen plasminogen to generate the active enzyme plasmin. This activation is a key step in the fibrinolytic pathway, leading to the dissolution of blood clots.

Substrate Recognition and Binding Specificity (Plasminogen, Fibrin)

This compound exhibits specificity for plasminogen, particularly when plasminogen is bound to fibrin (B1330869). This specificity is mediated by the high affinity of this compound for lysine (B10760008) residues present on the fibrin surface. Plasminogen also binds to fibrin, primarily through its lysine-binding sites located in its kringle domains. The co-localization of this compound and plasminogen on the fibrin surface is critical for efficient plasmin generation. this compound itself contains five functional domains: a finger domain (F), an epidermal growth factor (EGF)-like domain (E), two kringle domains (K1 and K2), and a catalytic serine protease domain (P). The F, K2, and potentially K1 domains of this compound are involved in binding to fibrin. The K2 domain, in particular, contains lysine binding sites that contribute to this compound's high binding affinity to thrombi.

Catalytic Mechanism of Serine Protease Activity: Cleavage of Arg561-Val562 Peptide Bond

As a serine protease, this compound catalyzes the cleavage of a specific peptide bond in plasminogen. This cleavage occurs at the Arg561-Val562 peptide bond within the plasminogen molecule, converting it into the two-chain active enzyme, plasmin. The catalytic activity of serine proteases typically involves a catalytic triad (B1167595) of amino acid residues (commonly His, Ser, and Asp) within the active site that facilitate the nucleophilic attack on the peptide bond. In this compound, the proteolytic domain contains three catalytic amino acids: His237, Asp296, and Ser393. The cleavage of the Arg561-Val562 bond leads to a conformational change in plasminogen, resulting in the formation of active plasmin.

Enzymatic Kinetics of Plasminogen Conversion and Plasmin Generation

The kinetics of plasminogen activation by this compound are significantly influenced by the presence of fibrin. In the absence of fibrin, this compound converts a limited amount of plasminogen. However, in the presence of fibrin, the rate of plasminogen activation is dramatically increased. Kinetic studies have shown that this compound has a weak affinity for plasminogen in the absence of fibrin, with a KM of 65 µM for Glu-plasminogen. In the presence of fibrin, the affinity for plasminogen is significantly higher, with KM values reported between 0.15 and 1.5 µM. The catalytic rate constant (kcat) for plasmin generation by this compound has been reported as 0.05 s⁻¹ in the absence of fibrin. Fibrin enhances the activation rate by increasing the affinity of plasminogen for fibrin-bound this compound rather than by directly influencing the catalytic efficiency (kcat) of the enzyme. This indicates that fibrin primarily acts as a scaffold that brings this compound and plasminogen into close proximity, facilitating the conversion.

Fibrin-Mediated Allosteric Enhancement of this compound Activity

The presence of fibrin leads to a significant allosteric enhancement of this compound activity. This enhancement is crucial for directing fibrinolysis specifically to the site of the clot, minimizing systemic activation of plasminogen and reducing the risk of bleeding complications.

Molecular Basis of Fibrin Binding and Binding Site Characterization

This compound binds to fibrin through specific domains, primarily the finger domain and the kringle 2 domain. The binding involves interactions with lysine residues exposed on the fibrin polymer. Fibrin serves as a crucial cofactor by providing binding sites for both this compound and plasminogen, facilitating their interaction and the subsequent activation of plasminogen. Studies have characterized the binding sites on fibrin for t-PA (this compound) and plasminogen, indicating that different fibrin domains can promote plasminogen activation. For example, the fibrin fragment D-domain has been shown to strongly promote plasminogen activation by t-PA.

Influence of Fibrin Structure and Aggregation on Plasminogen Activation

This compound, a recombinant tissue-type plasminogen activator (tPA), is a key enzyme in the fibrinolytic system, primarily known for its role in dissolving blood clots. It functions by converting plasminogen to plasmin, which subsequently degrades fibrin, the main structural component of blood clots. While its therapeutic application focuses on initiating fibrinolysis, the activity of this compound is subject to regulation by endogenous inhibitors, primarily members of the serine protease inhibitor (SERPIN) superfamily. Understanding these molecular interactions is crucial for comprehending the biochemical mechanism of this compound and the factors influencing its efficacy.

Molecular Interactions with Endogenous Regulators and Inhibitors The activity of this compound is tightly controlled by endogenous inhibitors present in the body. The primary inhibitors are members of the SERPIN superfamily, which inactivate target proteases through a unique suicide substrate mechanism.mdpi.comnih.govnih.govfrontiersin.orgbiorxiv.orgThis mechanism involves the inhibitor presenting a reactive center loop (RCL) that acts as a pseudosubstrate for the protease.nih.govfrontiersin.orgbiorxiv.org

Plasminogen Activator Inhibitor-1 (PAI-1) Interaction Dynamics Plasminogen Activator Inhibitor-1 (PAI-1) is the principal physiological inhibitor of this compound (tPA) and urokinase-type plasminogen activator (uPA).nih.govfrontiersin.orgnih.govresearchgate.netPAI-1 rapidly inactivates this compound with high second-order rate constants, typically between 10⁶ and 10⁷ M⁻¹s⁻¹.frontiersin.orgnih.govThis rapid inhibition is a major factor limiting the duration of this compound's thrombolytic activity in vivo.nih.govrcsb.org

Molecular Recognition and Inactive Complex Formation The interaction between this compound and PAI-1 begins with the formation of a non-covalent Michaelis complex.nih.govfrontiersin.orgThis initial binding is mediated by several exosite interactions between regions outside the active site of this compound and the PAI-1 reactive center.frontiersin.orgSpecifically, interactions involving the 37-loop and 60-loop of this compound with PAI-1 are crucial for the initial complex formation.nih.govfrontiersin.orgThe 37-loop of this compound makes extensive interactions with β-sheet B of PAI-1.nih.govFollowing the formation of the Michaelis complex, this compound cleaves the scissile bond within the PAI-1 RCL.nih.govfrontiersin.orgThis cleavage leads to the formation of a covalent acyl-enzyme intermediate.nih.govfrontiersin.orgA key step in the inactivation mechanism is the rapid insertion of the cleaved PAI-1 RCL into β-sheet A of the PAI-1 molecule.nih.govfrontiersin.orgThis conformational change traps the protease in a stable, inactive complex, preventing further hydrolysis of the acyl-enzyme intermediate and thus irreversibly inhibiting this compound activity.nih.govfrontiersin.org
InhibitorTarget ProteaseSecond-Order Rate Constant (M⁻¹s⁻¹)Source
PAI-1tPA (this compound)2.6 x 10⁷
PAI-1uPA4.8 x 10⁶
Structural Analysis of PAI-1's Reactive Center Loop and this compound Binding Pockets Structural studies, including crystal structures of the this compound-PAI-1 Michaelis complex, have provided detailed insights into the molecular interactions.nih.govrcsb.orgThe PAI-1 reactive center loop (RCL) is a flexible, surface-exposed region approximately 26 residues long that contains the scissile bond (Arg346-Met347) recognized by this compound.frontiersin.orgIn the Michaelis complex with this compound, the PAI-1 RCL adopts a unique kinked conformation.nih.govrcsb.orgThe interaction involves the insertion of the P4-P3' residues of the RCL into the active site cleft of this compound.nih.gov

Other Serine Protease Inhibitors (SERPINs) and Their Specificity toward this compound While PAI-1 is the primary inhibitor of this compound, other SERPINs can also interact with it, although typically with lower affinity or different specificities. The SERPIN superfamily is large and diverse, with members regulating various physiological processes, including coagulation, fibrinolysis, and immune responses.mdpi.comnih.gov

The specificity of a SERPIN for its target protease is primarily determined by the sequence of its RCL and its complementarity with the protease's active site. However, exosite interactions between the SERPIN and the protease, outside the active site, also play a crucial role in refining specificity and enhancing reaction rates. The length and flexibility of the RCL facilitate these interactions, allowing the protease to bind to the P1 residue in the RCL and an exosite on the SERPIN simultaneously.

Post Translational Modifications of Alteplase and Their Functional Impact

N-Glycosylation Profile and Heterogeneity Analysis

N-glycosylation, the attachment of glycan chains to the nitrogen atom of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline), is a prominent PTM in Alteplase. This modification contributes significantly to the protein's heterogeneity, resulting in different glycoforms. Analysis of the N-glycosylation profile typically involves techniques such as hydrophilic HPLC and mass spectrometry.

Identification and Characterization of Glycosylation Sites

This compound contains several potential N-glycosylation sites. Studies have identified and characterized N-linked glycans attached to asparagine residues at positions 117, 184, and 448. The occupancy of these sites can vary, contributing to the observed heterogeneity. For instance, this compound exists as two main glycoforms: type I, which is glycosylated at Asn117, Asn184, and Asn448, and type II, which lacks glycosylation at Asn184. These glycoforms are often present in roughly equal amounts. O-glycosylation at Thr61 has also been reported. Techniques like mass spectrometry, particularly LC-ESI-MS, are employed for site-specific N-glycoprofiling and characterization of the attached glycan structures.

Role of Glycosylation in this compound Protein Folding and Secretion

N-linked glycosylation plays a crucial role in the folding and secretion of many serine proteases, including thrombolytics like this compound. In the endoplasmic reticulum (ER), the attachment of a precursor oligosaccharide chain during N-glycosylation assists in protein folding, often with the help of chaperones like calreticulin. Studies have shown that inhibiting glycosylation can impair the secretion of this compound. However, it is also noted that the elimination of N-glycosylation through mutagenesis or expression in prokaryotic systems has resulted in the successful expression of active this compound mutants. The macroheterogeneity observed in this compound glycoforms produced in vitro is suggested to arise from competition between carbohydrate attachment and protein folding, where premature folding can render Asn184 inaccessible for glycosylation.

Glycan-Mediated Molecular Interactions and Receptor Binding Mechanisms

Glycans on the surface of glycoproteins mediate various molecular interactions, including binding to receptors. In this compound, N-linked glycans facilitate clearance from the circulation through interactions with specific receptors. For example, the high-mannose structures at Asn117 have been implicated in rapid plasma clearance via binding to mannose receptors. The removal of N-glycosylation, particularly at Asn117, has been shown to increase the half-life of this compound mutants. this compound also binds to other clearance receptors such as galectin and the asialoglycoprotein receptor. The interaction with the low-density lipoprotein receptor-related protein (LRP1) also contributes to t-PA clearance.

Other Post-Translational Modifications and Their Structural Implications

Beyond glycosylation, this compound undergoes other PTMs that are crucial for its structure and function.

Disulfide Bond Formation and Conformational Integrity

Disulfide bonds, formed between cysteine residues, are critical for the structural stability and conformational integrity of secreted proteins like this compound. this compound contains 17 disulfide bridges, which contribute to its complex monomeric structure. These bonds are formed in the oxidizing environment of the ER, often with the assistance of protein disulfide isomerase. The correct formation of these disulfide bonds is essential for the protein to achieve its native, functional conformation. The cleavage of specific disulfide bonds, such as the Cys264-Cys395 bond linking the kringle 2 domain to the protease domain, has been shown to be possible under controlled reducing conditions and can impact the separation and potentially the function of these domains.

Data Table: this compound Glycosylation Sites

Glycosylation SiteType of GlycosylationGlycan Structures Observed (Examples)Functional Implication (if specified)
Thr61O-glycosylationFucose (O-fucosylation)Quality control mechanism, Chaperone function
Asn117N-glycosylationHigh mannose oligosaccharidesRapid plasma clearance via mannose receptor binding
Asn184N-glycosylationPredominantly complex-type glycans (e.g., di-antennary with α2,3-sialic acid and core α1,6-fucose) Contributes to glycoform I; Absence in glycoform II
Asn448N-glycosylationPredominantly complex-type glycans (e.g., di-antennary with α2,3-sialic acid and core α1,6-fucose)
Asn218 (potential)N-glycosylationNot occupied in CHO-derived this compound

Data Table: this compound Disulfide Bonds

Number of Disulfide BondsLocation/Role
17Contribute to the monomeric structure and conformational integrity of this compound
Cys264-Cys395Links the kringle 2 domain to the protease domain

Proteolytic Processing and Active Site Maturation

This compound, a recombinant tissue plasminogen activator (rt-PA), is synthesized as a single-chain protein that undergoes proteolytic processing to yield a two-chain form. This conversion is a crucial post-translational modification that impacts its enzymatic activity and interaction with substrates and inhibitors.

The single-chain form of this compound (sc-tPA) is converted into a two-chain form (tc-tPA) primarily through cleavage by plasmin . Other proteases, such as kallikreins, can also facilitate this conversion . This specific cleavage occurs at the Arg275-Ile276 peptide bond (based on the numbering in , although other sources might use slightly different numbering, e.g., Arg-278-Ile-279 ). The resulting two-chain molecule consists of a heavy chain (A-chain) and a light chain (B-chain) linked by a disulfide bond . The light chain contains the catalytic serine protease domain, which houses the essential catalytic triad (B1167595) residues (His237, Asp296, and Ser393, numbering may vary slightly by source) .

While both single-chain and two-chain forms of this compound possess plasminogen-activating properties, their catalytic efficiency and interactions can differ, particularly in the presence of fibrin (B1330869) . In the absence of fibrin, both forms are relatively poor activators of plasminogen . However, the presence of fibrin significantly enhances the plasminogen-activating activity of this compound, a key aspect of its therapeutic function in targeted clot lysis .

Research has investigated the differential properties of the single-chain and two-chain forms. For instance, studies have shown that the two-chain form can be more active than the single-chain form in certain assay systems, such as amidolytic assays with low molecular weight substrates and Glu-plasminogen activating assays . The conversion to the two-chain form is thought to allow binding to a greater number of low-affinity binding sites on fibrin compared to the single-chain form .

Detailed research findings highlight the kinetic differences between the two forms. While both forms activate plasminogen, the two-chain form generally exhibits higher catalytic efficiency (kcat/Km) towards plasminogen compared to the single-chain form, particularly in the presence of fibrin. This increased efficiency is a result of a decrease in the Michaelis constant (Km) and an increase in the catalytic rate constant (kcat) .

The proteolytic cleavage and subsequent formation of the two-chain structure are critical for the full maturation and optimal function of this compound as a fibrinolytic agent. This processing step contributes to the localized activation of plasminogen at the site of a fibrin clot, thereby promoting targeted fibrinolysis while limiting systemic activation of plasminogen .

The commercial recombinant this compound product typically contains a mixture of both single-chain and two-chain forms . The precise ratio can vary, but the single-chain form is often the predominant species .

Illustrative Data on Functional Differences (Conceptual Interactive Table)

While specific kinetic values can vary depending on assay conditions and the source of t-PA, the following table conceptually illustrates the type of data that demonstrates the functional impact of proteolytic processing. An interactive version would allow users to filter by conditions (e.g., presence/absence of fibrin) or compare different substrates.

PropertySingle-Chain this compound (sc-tPA)Two-Chain this compound (tc-tPA)Notes
Plasminogen Activation (no fibrin)LowLowBoth are poor activators in this state .
Plasminogen Activation (with fibrin)IncreasedSignificantly IncreasedFibrin is a key cofactor .
Catalytic Efficiency (kcat/Km)Lower (towards plasminogen)Higher (towards plasminogen)Particularly in the presence of fibrin .
Inactivation by PAI-2Less susceptibleMore susceptible

Recombinant Production and Expression Systems of Alteplase

Selection and Engineering of Host Cell Lines for Recombinant Alteplase Production (e.g., Chinese Hamster Ovary (CHO) cells)

Chinese Hamster Ovary (CHO) cells are the predominant host cell line utilized for the industrial-scale production of recombinant this compound. This preference stems from the ability of CHO cells to perform complex post-translational modifications, such as glycosylation, which are essential for the proper folding, stability, and biological function of this compound, a glycoprotein (B1211001). CHO cells also exhibit robust growth in suspension cultures, facilitating large-scale fermentation, and have a well-established regulatory history, being one of the first mammalian cell lines used for approved recombinant protein therapeutics. mdpi.com

Engineering strategies are frequently applied to CHO cell lines to enhance recombinant protein expression levels and improve cell culture performance. One common approach involves the use of DHFR-deficient CHO cell lines, which, when co-transfected with a functional DHFR gene and the gene of interest (GOI), allow for gene amplification through selection in increasing concentrations of methotrexate (B535133) (MTX). mdpi.com This amplification can lead to increased copies of the GOI and, consequently, higher protein production. mdpi.com Research also explores the impact of overexpressing specific cellular proteins, such as a mutant variant of ceramide transfer protein (CERT S132A), which has demonstrated the potential to enhance recombinant t-PA expression. nih.gov

Gene Construct Design and Optimization for High-Level Expression

The foundation of recombinant this compound production lies in the design of a suitable gene construct. This involves obtaining the complementary DNA (cDNA) sequence encoding the natural human tissue-type plasminogen activator, originally derived from a human melanoma cell line. This cDNA is then cloned into a mammalian expression vector.

Optimizing the gene construct is crucial for maximizing this compound expression in the chosen host cell line. This includes optimizing the nucleotide sequence for efficient transcription and translation in CHO cells, potentially involving codon optimization. The expression vector is engineered to contain strong promoters, enhancers, and other regulatory elements that drive high-level and stable expression of the this compound gene. researchgate.net Studies have also investigated the co-expression of tPA with other genes, such as growth hormone (GH), within the same construct to explore potential synergistic effects on tPA expression levels. nih.gov

Bioreactor Processes and Upstream Cultivation Strategies

The upstream process for recombinant this compound production involves cultivating the engineered CHO cells in bioreactors under controlled conditions to promote cell growth and protein secretion. google.com These bioreactors can range significantly in size for large-scale manufacturing. google.com The cells are grown in a nutrient-rich culture medium.

Various upstream cultivation strategies are employed to optimize productivity. Fed-batch culture, where nutrients are periodically or continuously added to the bioreactor, is a widely used method to maintain cell viability and enhance product yield. google.com Perfusion culture, which involves continuous removal of spent medium and addition of fresh medium while retaining the cells, is increasingly utilized for process intensification. sigmaaldrich.comgoogle.com Perfusion-based seed trains, for instance, enable higher cell densities at the inoculation stage of the production bioreactor, potentially shortening the production phase and increasing titers. sigmaaldrich.comgoogle.com The selection and formulation of cell culture media are also critical upstream considerations, with specialized media designed to support high cell densities and productivity while minimizing adaptation time during cell transfers. sigmaaldrich.com

Downstream Processing and Purification Methodologies for this compound Isolation

Downstream processing encompasses the steps required to recover, isolate, and purify recombinant this compound from the harvested cell culture fluid. europa.euslideshare.net This phase is vital for removing impurities, host cell proteins, DNA, viruses, and other contaminants to obtain a highly purified product that meets therapeutic standards. europa.eugoogle.com Downstream processing is often the most economically significant part of biopharmaceutical manufacturing. europa.eu

The purification of recombinant this compound typically involves a series of unit operations. Initial steps may include clarification to remove cells and cell debris, often through centrifugation or filtration. slideshare.net Subsequent purification steps commonly involve chromatography techniques. Affinity chromatography is a powerful method frequently used to selectively capture the target protein, this compound, from the complex mixture. google.com Additional chromatographic steps, such as ion-exchange or size exclusion chromatography, may be employed to further enhance purity. europa.euslideshare.net Viral inactivation or removal steps are also integrated into the downstream process to ensure product safety. google.com The goal is to achieve a high yield of this compound with the required purity level. google.com

Quality Attributes and Consistency Control in Recombinant this compound Production

Ensuring the quality and consistency of recombinant this compound is paramount for its efficacy and safety as a therapeutic agent. Quality attributes include the protein's identity, purity, potency, and structural integrity. sigmaaldrich.comsemanticscholar.orgby.gov.sg The biological activity of this compound, its ability to activate plasminogen and lyse clots, is a critical quality attribute typically measured by in vitro clot lysis assays and expressed in International Units (IU). The specific activity of commercial this compound preparations is a key indicator of its potency. bmbreports.org

Consistency control is maintained through strict adherence to Good Manufacturing Practices (GMP) and comprehensive quality control testing throughout the production process. This includes qualifying and monitoring the host cell banks, controlling raw materials, monitoring critical process parameters during cell culture and purification, and performing extensive testing on intermediate and final product lots. Analytical techniques such as electrophoresis (e.g., SDS-PAGE), Western blotting, chromatographic methods, and activity assays are used to assess purity, identity, and potency. bmbreports.org Ensuring lot-to-lot consistency in glycosylation patterns and other post-translational modifications is also important for maintaining the biological activity and immunogenicity profile of the recombinant protein.

Process StageKey Considerations
Host Cell SelectionHigh protein production, appropriate post-translational modifications, scalability
Gene Construct DesignHigh-level expression, incorporation of regulatory elements, sequence optimization
Upstream CultivationNutrient media composition, bioreactor type, cultivation strategy (fed-batch, perfusion)
Downstream ProcessingPreservation of biological activity, removal of impurities, efficient recovery
Quality ControlPurity, potency, structural integrity, consistency

Protein Engineering Strategies for Functional Modulation of Alteplase

Rational Design Approaches for Alteplase Variants

Rational design involves making specific, targeted changes to the protein sequence or structure based on existing knowledge of its function and structure-activity relationships. nih.gov This approach leverages information about this compound's domains and key residues involved in plasminogen activation, fibrin (B1330869) binding, and inhibitor interaction. bmj.comnih.gov

Site-Directed Mutagenesis for Altered Substrate Specificity or Inhibitor Resistance

Domain Deletion and Chimeric Construct Design for Modified Biochemical Properties

This compound consists of several functional domains: a finger domain (F), an epidermal growth factor (EGF)-like domain (E), two kringle domains (K1 and K2), and a serine protease (P) domain. nih.gov Domain deletion involves removing specific domains to alter properties such as half-life or fibrin binding. Reteplase (B1178584), another approved thrombolytic, is a deletion mutant of this compound lacking the finger, EGF-like, and kringle 1 domains. gvpress.comnih.gov This deletion results in a longer half-life and improved clot penetrability compared to this compound, although with reduced fibrin binding affinity. gvpress.comnih.govplos.org

Directed Evolution Methodologies Applied to this compound

Directed evolution mimics natural selection in a laboratory setting to generate protein variants with improved or novel functions without requiring detailed prior knowledge of structure-activity relationships. This involves creating a diverse library of protein variants, screening or selecting for desired properties, and amplifying the genes encoding the improved variants.

Random Mutagenesis and Library Generation Techniques

Random mutagenesis techniques are used to introduce genetic diversity into the gene encoding this compound. Error-prone PCR (EP-PCR) is a common method that introduces random point mutations throughout the gene by using a DNA polymerase with a higher error rate. Other methods include using mutator strains or chemical mutagens. The goal is to generate a library of mutant genes, each encoding a slightly different this compound variant. The size and diversity of the mutant library are critical for the success of directed evolution. Techniques like spiked oligodeoxyribonucleotide primers can also be used to create defined libraries of random mutants. nih.gov

High-Throughput Screening and Selection Assays for in vitro Activity

Once a library of this compound variants is generated, high-throughput screening (HTS) or selection assays are necessary to identify variants with improved properties. nih.govacs.org HTS allows for the rapid evaluation of a large number of variants for a specific activity, such as plasminogen activation or fibrinolytic activity, in vitro. acs.orgnih.gov These assays can be based on various readouts, including fluorescence or chromogenic substrates that change color upon enzymatic activity. atrandi.communi.cz Selection methods, on the other hand, link the desired protein function to the survival or growth of the host organism, allowing for the enrichment of functional variants. acs.org Efficient HTS and selection methods are crucial bottlenecks in directed evolution pipelines. nih.govatrandi.com

De Novo Protein Design Principles for Novel this compound-like Enzymes

De novo protein design aims to create entirely new protein structures and sequences with desired functions, rather than modifying existing natural proteins. nih.govmdpi.com While challenging, this approach holds the potential to generate novel enzymes with properties not found in natural plasminogen activators. mdpi.com Principles of de novo design involve specifying a desired function, designing a protein scaffold that can support this function, and then designing a sequence that folds into the designed structure. nih.gov For enzyme design, this often involves creating an active site within the designed scaffold that can catalyze the desired reaction, such as plasminogen activation. nih.govnih.gov Although designing enzymes with high catalytic activity from scratch remains a significant challenge, combining de novo design with directed evolution can be a powerful strategy to optimize the function of these novel proteins. nih.gov

Glycosylation Engineering for Enhanced Biochemical Attributes

This compound is a glycosylated protein with several potential glycosylation sites. plos.org The carbohydrate chains attached to the protein backbone play a crucial role in its function and behavior in the body. j-stroke.org Engineering these glycosylation patterns can lead to altered properties. capes.gov.brmuni.cz

Modulation of Glycan Composition and Sialylation Degree

This compound produced in Chinese Hamster Ovary (CHO) cells, the common production system for recombinant therapeutic proteins, exhibits specific N-glycosylation patterns. It has four potential N-glycosylation sites at Asn117, Asn184, Asn218, and Asn448. plos.org Analysis of CHO-derived this compound reveals that Asn218 is typically not occupied, while Asn117 predominantly carries high mannose oligosaccharides. plos.org Asn184 and Asn448 primarily carry di-antennary complex glycans with varying levels of α2,3-linked terminal sialic acid and core α1,6-fucose, characteristic of CHO-derived glycoproteins. plos.org

The glycosylation at Asn184 can influence interactions between the finger, kringle 2, and protease domains. nih.gov The complex glycan type at Asn448 appears consistent regardless of the glycosylation status at positions 117 and 184. muni.cz

Modulating the glycan composition and the degree of sialylation has been investigated to alter this compound's properties. Sialic acids are negatively charged terminal sugar residues on glycans that can influence protein stability, cell-cell communication, and immune responses. frontiersin.org While the content of sialic acid residues affects the biological activity of Tenecteplase, studies have indicated that the activity of this compound itself does not depend on the degree of sialylation of the molecule. researchgate.net

Impact on Protein Stability and in vitro Enzymatic Activity

Glycosylation generally plays a significant role in the stability and functionality of therapeutic proteins, including enzymes. capes.gov.brnih.govresearchgate.netmdpi.com Glycans can influence protein folding, enhance solubility, and prevent aggregation. nih.gov Hyperglycosylated proteins have shown increased serum half-life and improved resistance to proteolysis and heat denaturation. capes.gov.brresearchgate.net

For this compound, glycosylation has been shown to affect its enzymatic activity and plasma clearance. nih.govplos.org The high-mannose structures at Asn117 have been implicated in rapid clearance from the bloodstream due to high-affinity binding to mannose receptors. nih.govplos.org Removal of N-glycosylation sites can lead to mutants with improved circulation half-life. muni.cz

The effect of glycosylation on enzymatic activity can vary; it can have both stimulating and inhibiting effects depending on the specific enzyme and glycosylation site. nih.gov In the case of this compound, N-glycans in the protease domain have been reported to increase its stimulation by fibrin. muni.cz Variants of t-PA with carbohydrate-depleted kringle domains have shown higher specific activities than the wild-type. oup.com

Studies on the enzymatic stability of this compound solutions under different thawing conditions have shown that this compound retains a high percentage of its enzyme activity. nih.gov For example, samples thawed at body temperature, room temperature, and refrigerated temperatures retained over 91% of their enzymatic activity compared to a freshly prepared solution. nih.gov

While the primary amino acid sequence dictates the basic enzymatic function, the attached glycans can modulate this activity and significantly impact the protein's stability and pharmacokinetic profile. capes.gov.brresearchgate.net

Advanced Analytical Characterization Methodologies for Alteplase

Mass Spectrometry (MS) for Primary Structure and Post-Translational Modifications

Mass spectrometry is a powerful and versatile tool for the in-depth characterization of Alteplase, offering detailed information about its amino acid sequence and the presence and nature of post-translational modifications (PTMs). shimadzu.comnumberanalytics.comresearchgate.netnih.gov MS-based techniques, often coupled with chromatographic separation, are essential for confirming the protein's identity and mapping modifications that can influence its biological activity and immunogenicity. numberanalytics.comijs.si

Peptide Mapping and Sequence Verification

Peptide mapping is a cornerstone technique for verifying the primary amino acid sequence of this compound. shimadzu.comresearchgate.net This process typically involves digesting the protein into smaller peptide fragments using a specific enzyme, such as trypsin. The resulting peptide mixture is then separated, commonly by liquid chromatography (LC), and analyzed by mass spectrometry. shimadzu.comchromatographytoday.com By analyzing the mass-to-charge ratios and fragmentation patterns of these peptides, the sequence can be confirmed and compared against the theoretical sequence. shimadzu.comlcms.cz Comparative peptide mapping using RP-HPLC coupled with mass spectrometry has been successfully employed to demonstrate the identity of the amino acid sequences in different this compound preparations, highlighting its utility in comparability studies. biopreparations.ruresearchgate.net

Glycosylation Site Occupancy and Glycan Composition Analysis by MS

Glycosylation is a critical post-translational modification of this compound, impacting its biological properties, including pharmacokinetics and clearance. muni.cznih.gov Mass spectrometry is crucial for the detailed analysis of this compound glycosylation, allowing for the identification of glycosylation sites, the determination of the extent to which these sites are occupied by glycans (site occupancy), and the characterization of the diverse glycan structures attached. shimadzu.comresearchgate.netludger.comspectroscopyonline.commims.com

This compound is known to possess N-linked glycosylation sites at specific asparagine residues. plos.org Studies utilizing LC-ESI-MS have identified N-glycans at positions such as Asn117, Asn184, and Asn448. plos.org Analysis has shown that the glycan structures at these sites can differ; for instance, Asn117 is predominantly occupied by high mannose glycans, with Man5 being a major form, while Asn184 and Asn448 carry more complex bi-, tri-, and tetra-sialylated glycans, often with core fucosylation. plos.org The occupancy of these sites can also vary; for example, the site at Asn184 has been reported to have approximately 50% occupancy with complex oligosaccharides. nih.govnih.gov MS/MS analysis of intact glycopeptides provides valuable information by simultaneously yielding data on the peptide sequence, the specific glycosylation site, and the composition of the attached glycan, enabling site-specific glycosylation analysis. muni.czspectroscopyonline.com

Chromatographic Methods for Purity, Homogeneity, and Heterogeneity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for assessing the purity of this compound and detecting related impurities. shimadzu.comdntb.gov.ua This method separates components based on their hydrophobicity, allowing for the resolution of the main this compound product from less hydrophobic impurities or degradation products. RP-HPLC can also differentiate between the single-chain and two-chain forms of this compound. For example, a study using a TSK3000SW column reported distinct retention times for these two forms, with the single-chain form eluting at 16 minutes and the two-chain form at 19 minutes under specific conditions. scribd.com RP-HPLC has also been applied to stability studies of this compound, demonstrating its degradation over time, particularly when subjected to stress conditions like ultrasound exposure. nih.govnih.govresearchgate.net

Size Exclusion Chromatography (SEC) for Oligomer and Fragment Assessment

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is employed to analyze the molecular size distribution of this compound. shimadzu.comresearchgate.net This technique is crucial for determining the content of monomeric this compound and for detecting and quantifying higher molecular weight species (aggregates or oligomers) and lower molecular weight species (fragments). nih.govfrontiersin.org The presence of aggregates or fragments can impact the product's safety and efficacy, making SEC a vital tool for purity assessment and stability monitoring. frontiersin.orgdntb.gov.ua SEC analysis provides a quantitative measure of the percentage of the main monomeric form and the levels of these size variants. nih.govfrontiersin.org

Ion-Exchange Chromatography for Charge Variant Profiling

Ion-exchange chromatography (IEX) is a high-resolution separation technique used to profile the charge heterogeneity of this compound. mims.comthermofisher.comchromatographyonline.com Variations in charge can arise from PTMs such as deamidation, variations in the sialic acid content of glycans, or modifications to the N- or C-termini. thermofisher.comnih.gov IEX separates protein variants based on their net surface charge at a specific pH. Cation exchange chromatography is commonly used for this compound, separating different charged species based on their interaction with a positively charged stationary phase. ulisboa.ptthermofisher.com The resulting chromatogram provides a profile of the different charge variants present in the sample, which is essential for monitoring product consistency and stability. chromatographyonline.comnih.gov Comparative studies have utilized cation exchange chromatography to assess differences in the charge distribution heterogeneity between different this compound products. biopreparations.ruresearchgate.net

Spectroscopic Techniques for Secondary and Tertiary Structural Characterization

Spectroscopic methods offer powerful, non-destructive means to probe the secondary and tertiary structure of proteins like this compound in various states and environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is widely employed to determine the secondary structure content (e.g., alpha-helices, beta-sheets) and assess conformational changes and stability of proteins and peptides nih.govpharmakb.comdsmz.de. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a spectrum characteristic of the protein's folded state nih.govdsmz.de. CD spectroscopy can be used to evaluate protein thermal denaturation and ligand binding, offering insights into the folding characteristics and binding properties of proteins nih.gov. Studies on related proteins, such as staphylokinase, have utilized CD spectroscopy to confirm correct folding and native state, with comparisons made to the fibrinolytic activity of this compound thermofisher.com. This indicates the relevance of CD in assessing the structural integrity of plasminogen activators.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

X-ray Crystallography for Atomic Resolution Structure Determination

Biophysical Interaction Analysis

Surface Plasmon Resonance (SPR) for Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring and quantification of molecular interactions drugbank.comnih.govnih.govwikipedia.org. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and the binding of a second molecule (the analyte) from solution is detected by changes in refractive index near the surface, which are proportional to the mass bound nih.govnih.govwikipedia.org. SPR provides valuable kinetic data, including association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which reflects binding affinity drugbank.comnih.govnih.govwikipedia.org. SPR has been directly applied to study the interactions of tPA (this compound) with various molecules. For instance, SPR has been used to investigate the binding of tPA to the cation-independent mannose 6-phosphate receptor (CI-MPR), revealing low-mid nanomolar affinities uniprot.orgfishersci.fi. SPR has also been employed to analyze the binding of plasminogen variants and tPA to fibrin (B1330869), demonstrating its utility in characterizing the key interactions involved in fibrinolysis fishersci.finih.govscbt.com. These studies provide quantitative data on how efficiently this compound interacts with its targets and other relevant molecules.

SPR has been used to study the interaction between tPA and CI-MPR, showing binding with low to mid nM affinity. uniprot.org Binding between CI-MPR and tPA was partially inhibited by phosphatase treatment or the addition of mannose 6-phosphate (M6P). uniprot.org

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Table 1: Summary of Advanced Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedApplication to this compound/tPA
Circular Dichroism (CD)Secondary structure content, conformational changes, stabilityAssessing structural integrity, folding, and stability; used in comparative studies with related proteins. nih.govpharmakb.comdsmz.dethermofisher.com
Nuclear Magnetic Resonance (NMR)Atomic-level structure (solution), dynamics, interactionsStudying domains or fragments, investigating interactions; provides solution structure details. nih.govfishersci.seadvancedchemtech.comgenome.jpuniprot.orgfishersci.sethermofisher.com
X-ray CrystallographyAtomic resolution 3D structure (crystal)Determining the crystal structure of domains (e.g., catalytic domain), revealing key structural features like salt bridges. mdpi.comwikipedia.orgnih.govhycultbiotech.com
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd), affinity (KD) in real-timeQuantifying interactions with binding partners like CI-MPR, plasminogen variants, and fibrin; determining binding parameters. drugbank.comnih.govnih.govwikipedia.orguniprot.orgfishersci.fifishersci.finih.govscbt.com
Isothermal Titration Calorimetry (ITC)Binding thermodynamics (ΔH, ΔS, ΔG), affinity (KD), stoichiometry (n)Characterizing the thermodynamic profile of interactions with binding partners and inhibitors like PAI-1. cellsciences.comnih.govidentifiers.orgcellsciences.comreedbiotech.comreliatech.decellsignal.com

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compound17396994Recombinant tissue plasminogen activator
Lysine (B10760008)5962Amino acid
Aspartate5960Amino acid (L-Aspartic acid) fishersci.segenome.jpuniprot.orguniprot.orgfishersci.fircsb.org
Plasminogen-Protein (See UniProt IDs below)
Fibrin-Protein (See UniProt IDs for Fibrinogen)
PAI-1 (Plasminogen Activator Inhibitor-1)-Protein (See UniProt ID below)
CI-MPR (Cation-Independent Mannose 6-Phosphate Receptor)-Protein (See UniProt IDs below)

Protein Identifiers (UniProt IDs)

Protein NameUniProt ID(s)
PlasminogenP00747 (Human) advancedchemtech.com, P06868 (Cattle), Q3V1T9 (Mouse)
FibrinogenP02671 (Human alpha chain) nih.govthermofisher.com, P02675 (Human beta chain) reedbiotech.com, P02679 (Human gamma chain)
PAI-1P05121 (Human) nih.govnih.govcellsciences.com
CI-MPRP11717 (Human) cellsciences.com, Q07113 (Mouse) identifiers.org, P08169 (Cattle) cellsciences.com

Note: PubChem is primarily a database for small molecules. Proteins are large macromolecules and are typically identified using databases like UniProt or PDB. The table above provides relevant UniProt IDs for the mentioned proteins.

Degradation Pathways and Molecular Stability of Alteplase

Biochemical Proteolysis and Identification of Major Cleavage Sites

Alteplase is susceptible to biochemical proteolysis, a process involving the enzymatic hydrolysis of peptide bonds. As a protein itself, it can be a substrate for various proteases present in biological systems or introduced during manufacturing and storage. The primary mechanism of action of this compound involves the cleavage of plasminogen at the Arg561-Val562 peptide bond to form plasmin wikipedia.org. This specific cleavage is essential for its therapeutic function.

Beyond its interaction with plasminogen, this compound can undergo degradation through cleavage at other sites by different proteases. While specific comprehensive data on all major cleavage sites of this compound by various proteases in different contexts were not extensively detailed in the search results, the principle of proteolytic cleavage sites in proteins is well-established nih.govdnastar.com. Proteolytic enzymes recognize specific amino acid sequences or structural motifs to cleave peptide bonds youtube.com.

The primary structure of tissue plasminogen activator, including potential cleavage sites and post-translational modifications, has been mapped nih.gov. The conversion of single-chain this compound to a two-chain form involves proteolytic cleavage nih.gov. While single-chain t-PA has low zymogenicity, with only a 5-10-fold increase in activity upon cleavage, this two-chain form is generally more active, particularly in the presence of fibrin (B1330869) nih.gov.

Conformational Stability and Folding Intermediate Characterization

The biological activity of this compound is intrinsically linked to its three-dimensional conformation. Maintaining this specific folded structure is crucial for its ability to bind to fibrin and efficiently activate plasminogen wikipedia.org. Proteins can exist in various conformational states, including unfolded, partially folded intermediates, and the native, active state unitn.itarxiv.orgresearchgate.net.

The conformational stability of this compound refers to its ability to maintain its native structure under various conditions. Studies investigating protein stability often involve assessing the resistance to unfolding or denaturation. While detailed characterization of all folding intermediates of this compound was not explicitly found, the concept of folding intermediates is relevant to protein stability and function unitn.itarxiv.orgresearchgate.net. These transient states can sometimes be less stable or more susceptible to degradation than the fully folded native state.

Engineered variants of plasminogen activators, such as reteplase (B1178584) (an engineered variant of this compound), have been studied to improve conformational stability through amino acid substitutions, which can enhance resistance to proteolysis researchgate.net. This highlights the importance of specific amino acid residues and their interactions in maintaining the stable conformation of the protein.

Environmental and Intrinsic Factors Influencing in vitro Molecular Degradation

The in vitro stability and degradation of this compound can be influenced by a variety of environmental and intrinsic factors. These factors are critical considerations during the manufacturing, storage, and preparation of this compound for administration.

Environmental Factors:

Temperature: Temperature plays a significant role in protein stability. Reconstituted this compound is generally stable for a limited time at specific temperatures, with recommendations typically provided by the manufacturer nih.gov. Storage at recommended temperatures (e.g., between 2°C and 30°C for up to 8 hours for reconstituted solutions at a specific concentration) is crucial to minimize degradation nih.gov. Freezing reconstituted this compound has been investigated, with some studies indicating that cryopreserved aliquots can retain stability and activity for extended periods when stored at very low temperatures (e.g., -20°C or -70°C) psu.edunih.gov. However, conflicting data exist regarding the activity retained after certain lengths of time in frozen storage nih.gov.

Light Exposure: While not explicitly detailed in the provided search results, light exposure can potentially affect the stability of protein formulations.

Mechanical Stress: Processes involving mechanical stress, such as sonication, can impact this compound stability. An in vitro study simulating ultrasound-facilitated catheter-directed thrombolysis showed that the application of ultrasound induced a decrease in this compound concentration over time nih.govresearchgate.net. The flow rate and longer exposure to the ultrasound treatment zone may have contributed to this degradation nih.gov.

Intrinsic Factors:

Concentration: The concentration of this compound in solution can influence its stability. Studies have evaluated the stability of different concentrations of reconstituted this compound nih.govpsu.edunih.govresearchgate.net.

Presence of Other Substances: The compatibility of this compound with other injectable drugs is a critical factor in its in vitro stability. Studies have shown that this compound is not stable in the presence of certain substances like heparin sodium, morphine sulfate, or dobutamine, while it remains compatible, stable, and active with others such as lidocaine (B1675312) hydrochloride, propranolol (B1214883) hydrochloride, metoprolol (B1676517) tartrate, or nitroglycerin oup.com. The presence of plasminogen activator inhibitor-1 (PAI-1) in biological systems leads to the formation of an inactive complex with this compound, which is then cleared wikipedia.org.

Formulation and Excipients: The specific formulation of the this compound product, including the presence of excipients, can affect its stability.

Glycosylation: this compound is a glycoprotein (B1211001) with glycosylation sites nih.gov. Glycosylation can influence protein folding, stability, and clearance muni.cz. Removal of N-glycosylation can lead to mutants with altered circulation half-life muni.cz. N-glycans in the protease domain of this compound have been reported to increase its stimulation by fibrin muni.cz.

Data Table Example (Illustrative based on search results):

Condition / FactorObservationReference
Reconstituted, 2-30°C, 0.5-1 mg/mLStable for up to 8 hours. nih.gov
Cryopreserved (-20°C), 1 mg/mL aliquotsPhysically and chemically comparable to newly reconstituted for up to 32 days. psu.edu
Cryopreserved (-20°C), 1 mg/mL aliquotsSafe and effective for catheter clearance when stored for 30 days. psu.edu
Cryopreserved (-30°C), 1 mg/mLRetained 95% activity for up to 22 weeks (one study). nih.gov
Cryopreserved (-30°C), 1 mg/mLRetained 92% activity at 3 months, less than 88% at 6 months (another study). nih.gov
Diluted (0.01 mg/mL in saline), ambientBiochemically stable and active for up to 24 hours. researchgate.net
With Ultrasound (in vitro simulation)Concentration decreased over time (e.g., to ~70% at 360 minutes). nih.govresearchgate.net
With Heparin sodiumNot stable. oup.com
With Morphine sulfateNot stable. oup.com
With DobutamineNot stable. oup.com
With Lidocaine hydrochlorideCompatible, stable, and active. oup.com
With Propranolol hydrochlorideCompatible, stable, and active. oup.com
With Metoprolol tartrateCompatible, stable, and active. oup.com
With NitroglycerinCompatible, stable, and active. oup.com

Interactive Table Note: In a live interactive format, the table above could allow users to sort by column, filter by condition, or expand rows for more detailed notes if available.

Theoretical and Computational Modeling Approaches for Alteplase

Homology Modeling and Comparative Structural Prediction

Homology modeling, also known as comparative modeling or template-based structural prediction, is a widely used computational technique for predicting the three-dimensional (3D) structure of a protein based on the known experimental structure of a homologous protein. This method relies on the principle that proteins with similar amino acid sequences often share similar 3D structures due to evolutionary relationships scialert.netmedcraveonline.comfrontiersin.orgresearchgate.net.

For Alteplase, while atomic-resolution structures of individual domains are available, a complete structural understanding of how these domains are oriented in the full-length protein has been pursued through modeling studies acs.orgnih.gov. Homology modeling has been employed to predict the 3D structure of specific domains of t-PA, such as the Kringle 1 domain acs.orgnih.govnih.gov. By using known structures of related proteins or other t-PA domains as templates, researchers can generate models of target domains or even the full-length protein scialert.netfrontiersin.orgacs.orgnih.govnih.gov.

The process typically involves identifying suitable template structures with significant sequence similarity to the target protein (this compound), aligning the sequences, building the 3D model based on the template structure, and then refining and validating the model scialert.net. For instance, the crystal structure of tissue plasminogen activator (PDB id: 1A5H) has been used as a starting point for structural analysis in computational studies unirioja.es. Homology modeling has also been instrumental in establishing the structure of t-PA variants like reteplase (B1178584), using this compound as a template, which has contributed to improving properties such as solubility and fibrin (B1330869) affinity j-stroke.org.

Despite its utility, challenges exist in homology modeling, particularly when the sequence similarity between the target and template is low, which can affect the accuracy of the predicted model scialert.netresearchgate.net. Gaps and insertions in sequence alignments also require careful handling during model building scialert.net. Tools and software packages are utilized to perform these steps and assess the quality of the resulting models scialert.netfrontiersin.orgunirioja.es.

In Silico Analysis of Protein Function and Molecular Interactions

In silico analysis encompasses a range of computational techniques used to investigate protein function and molecular interactions without the need for laboratory experiments. For this compound, these methods are crucial for understanding its mechanism of action, its interactions with substrates, inhibitors, and potential drug candidates, and the impact of structural modifications.

Molecular docking is a prominent in silico technique used to predict the binding affinity and orientation of a ligand within the active site or a specific binding pocket of a protein unirioja.esbiorxiv.orgresearchgate.net. This has been applied to study the interaction of various compounds with t-PA, including potential thrombolytic agents or inhibitors unirioja.esbiorxiv.orgresearchgate.net. For example, docking studies have investigated the binding of compounds from Clausena lansium to t-PA to assess their potential thrombolytic activity unirioja.es. Similarly, molecular docking, combined with virtual screening, has been used to identify potential anti-fibrinolytic compounds that target domains of t-PA or plasminogen biorxiv.org.

Computational methodologies are also used to model the complex dynamics of drug transport and reaction within biological systems, such as the delivery and lysis of clots by t-PA in the context of ischemic stroke asme.org. These models can couple hemodynamics with the advection and diffusion of this compound and the subsequent fibrinolysis reaction, providing insights into the spatial and temporal aspects of its action asme.org.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into protein behavior, including conformational changes, flexibility, and interactions with their environment or other molecules mdpi.comacs.org. For this compound and related proteins involved in fibrinolysis, MD simulations are valuable for studying their dynamic structures and understanding the molecular basis of their function.

MD simulations have been used to investigate the interactions between t-PA and various ligands, which is relevant for applications like affinity chromatography for t-PA purification tandfonline.comtandfonline.com. These simulations can provide detailed information about the binding dynamics and the stability of protein-ligand complexes biorxiv.org.

MD simulations can reveal highly dynamic characteristics and alternative conformations that may not be captured by static experimental structures mdpi.com. Analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuations (RMSF) from MD trajectories can provide insights into the stability and flexibility of different regions of the protein ijbiotech.com. These studies contribute to a deeper understanding of how protein structure relates to function and how modifications might impact dynamic behavior.

Application of Machine Learning and Artificial Intelligence in this compound Protein Design and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in protein engineering and design to accelerate the discovery and optimization of proteins with desired properties acs.orgmuni.czsolugen.com. In the context of thrombolytic enzymes like this compound, ML and AI offer promising avenues for designing improved variants and predicting therapeutic outcomes.

Future Research Directions in Alteplase Biochemistry and Protein Engineering

Elucidation of Remaining Unresolved Structural Elements and Conformational States

Despite significant progress in understanding the structure of tPA, the complete three-dimensional structure of alteplase has not been fully elucidated nih.gov. A comprehensive understanding of its structural elements, particularly flexible regions and domains, remains an active area of research. Furthermore, investigating the conformational changes that this compound undergoes upon binding to fibrin (B1330869) is crucial, as these changes are intrinsically linked to its activation and specificity nih.gov. Future studies employing advanced structural biology techniques such as cryo-electron microscopy and nuclear magnetic resonance, potentially coupled with computational modeling, are needed to provide high-resolution insights into these unresolved structural aspects and dynamic conformational states. Such detailed structural information will be invaluable for rational design efforts aimed at developing improved this compound variants.

Design of Novel this compound Variants with Precisely Tailored Molecular Properties

Protein engineering has been extensively applied to create this compound variants with modified properties, including altered half-life, increased fibrin specificity, and reduced interaction with inhibitors nih.govpatsnap.comnih.gov. Examples of such engineered variants include tenecteplase, lanoteplase, monteplase, pamiteplase, and amediplase, each possessing specific mutations designed to confer advantageous characteristics nih.gov. Future research will continue to focus on the rational design of novel variants by targeting specific domains or residues to achieve precisely tailored molecular properties. This involves leveraging structure-function relationships to enhance catalytic efficiency at the clot site, minimize off-target activity that could lead to bleeding complications, and potentially improve stability and production yield. Advanced computational design methods and directed evolution strategies are expected to play a significant role in exploring the vast sequence space to identify variants with optimal therapeutic profiles researchgate.netnih.gov.

Advanced Glycoform Characterization and Engineering for Specific Biochemical Functions

This compound is a glycoprotein (B1211001), and its glycosylation pattern significantly influences its folding, stability, activity, and clearance researchgate.netnih.govmuni.czplos.org. Known N-glycosylation sites are located at Asn117, Asn184, and Asn448, with an O-glycosylation site at Thr61 muni.czplos.orgresearchgate.net. The presence and type of glycans at these sites contribute to the heterogeneity of this compound preparations, resulting in different glycoforms with potentially varying biochemical functions muni.czplos.org. Future research aims to achieve more advanced characterization of these glycoforms using sophisticated analytical techniques like mass spectrometry muni.czagrs.kr. Furthermore, glycoengineering strategies will be employed to modify the glycosylation pattern of this compound. This could involve altering existing glycosylation sites or introducing new ones to modulate properties such as plasma half-life (e.g., by reducing clearance via mannose or asialoglycoprotein receptors), immunogenicity, and interaction with binding partners muni.cz. Tailoring glycosylation offers a powerful approach to fine-tune the in vivo behavior of this compound variants.

Comprehensive Understanding of this compound's Interactions within Complex Biochemical Networks

Q & A

Basic Research Questions

Q. What are the key considerations for designing a clinical trial to evaluate the efficacy of intravenous alteplase within the 3–4.5-hour post-stroke time window?

  • Methodological Answer : Trials must include strict inclusion/exclusion criteria (e.g., absence of major infarction or hemorrhage on baseline imaging) and use validated outcome measures like the modified Rankin Scale (mRS) for disability assessment . Randomization should be double-blinded, with placebo controls. Sample size calculations must account for expected effect sizes (e.g., 7–8% absolute increase in favorable outcomes) and safety endpoints like symptomatic intracranial hemorrhage (sICH) rates .

Q. How do standard dosing protocols for this compound (0.9 mg/kg) impact statistical power in comparative studies?

  • Methodological Answer : Fixed dosing (e.g., 0.9 mg/kg vs. lower doses) requires pre-specified subgroup analyses to detect differential efficacy or safety outcomes. For example, the ENCHANTED trial used adaptive interim analysis to compare low-dose (0.6 mg/kg) and standard-dose this compound, requiring adjustments for multiplicity and cluster variables in regression models .

Q. What imaging biomarkers are critical for patient stratification in this compound trials?

  • Methodological Answer : Baseline hyperdense artery sign (HAS) on CT scans identifies thrombi and predicts infarct swelling. Post-treatment resolution of HAS correlates with reperfusion success and reduced secondary complications, necessitating standardized imaging protocols and blinded radiologic assessments .

Advanced Research Questions

Q. How can multivariable regression models address confounding factors when analyzing this compound’s effect on reperfusion outcomes?

  • Methodological Answer : Variables such as age, occlusion location, and time-to-treatment should be included as covariates. Cluster variables (e.g., respondent identity and scenario) must be modeled to account for heterogeneity in physician decision-making . Techniques like backward selection optimize model parsimony while maintaining clinical relevance .

Q. What statistical methods resolve contradictions between this compound’s efficacy and increased hemorrhage risk?

  • Methodological Answer : Competing risk analysis or Gray’s test can disentangle sICH risk from functional outcomes. For example, in the ECASS III trial, despite higher sICH rates (2.4% vs. 0.2%), this compound’s net clinical benefit was demonstrated using global outcome analyses combining neurologic and disability scores .

Q. How do adaptive interim analyses improve efficiency in dose-comparison trials (e.g., low-dose vs. standard-dose this compound)?

  • Methodological Answer : Pre-specified stopping rules based on conditional power (e.g., p-value boundaries for efficacy/futility) reduce trial duration. The ENCHANTED trial used a modified O’Brien-Fleming alpha-spending function to adjust for multiple comparisons while maintaining type I error control .

Q. What mechanistic insights can high-resolution diffusion-weighted imaging (DWI) provide on this compound’s impact on sub-angiographic emboli?

  • Methodological Answer : DWI quantifies peripheral emboli volume and distribution. Linear regression models adjusted for eTICI reperfusion scores and ASPECTS can isolate this compound’s effect on microvascular obstruction, independent of thrombectomy outcomes .

Data Contradiction & Synthesis

Q. How should researchers reconcile conflicting findings on this compound’s benefit in patients with early ischemic changes on imaging?

  • Methodological Answer : Meta-analyses using individual patient data (IPD) can harmonize heterogeneous definitions of ischemic changes (e.g., ASPECTS thresholds). Stratified analyses by baseline infarct core volume (e.g., ≤70 mL vs. >70 mL) clarify treatment effect modifiers .

Q. What strategies validate observational data suggesting this compound reduces HAS persistence post-stroke?

  • Methodological Answer : Propensity score matching adjusts for confounding by indication. Sensitivity analyses using inverse probability weighting account for missing data or selection bias in non-randomized studies .

Tables: Key Data from Clinical Trials

Trial Dose Time Window Favorable Outcome (mRS 0-1) sICH Rate Reference
ECASS III0.9 mg/kg3–4.5 hours52.4% vs. 45.2% (placebo)2.4% vs. 0.2%
ENCHANTED0.6 mg/kg≤4.5 hoursNon-inferiority not met1.0% vs. 1.9%
Meta-analysis*0.9 mg/kg≤6 hoursPooled OR: 1.40 (95% CI: 1.20–1.65)5.2%

*Pooled data from NINDS, ECASS III, and ATLANTIS.

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